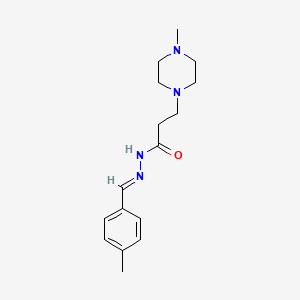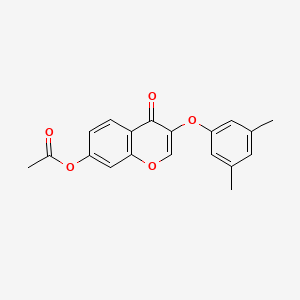![molecular formula C17H16N4O3S B5544368 3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)
3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thieno[2,3-d]pyrimidine, a heterocyclic scaffold that has garnered interest due to its potential in various biological applications. The specific structure mentioned incorporates elements that are characteristic of compounds investigated for their interactions with biological targets, although this summary will not delve into drug use or dosage.
Synthesis Analysis
Synthesis approaches for thieno[2,3-d]pyrimidine derivatives often involve the cyclization of thiophene carboxamide derivatives or the reaction with chloroacetic acid and substituted benzylchlorides, leading to a series of novel compounds with confirmed structures by NMR spectral data and elemental analysis (Kolisnyk et al., 2015). These methodologies highlight the versatility and adaptability of synthetic routes tailored to incorporate specific functional groups into the thieno[2,3-d]pyrimidine core.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by NMR spectroscopy, revealing distinct signals attributable to the amino group, the methyl group at position 5 of the thieno[2,3-d]pyrimidine system, and the carboxamide NH group. The positioning of these groups influences the compound's reactivity and potential biological activity, as evidenced by their antimicrobial activity against various strains (Kolisnyk et al., 2015).
Chemical Reactions and Properties
Chemical reactivity in this class often involves the nucleophilic substitution of chloro derivatives with amines, leading to a variety of alkylamino- and arylaminothieno[2,3-d]pyrimidines. These reactions are pivotal for introducing diverse substituents that can modulate the compound's biological activity (Konno et al., 1989).
Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that derivatives of "3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide" possess significant antimicrobial properties. Kolisnyk et al. (2015) synthesized a series of these compounds and found them to be more active against strains of Proteus vulgaris and Pseudomonas aeruginosa compared to reference drugs streptomycin and metronidazole. One particular derivative demonstrated moderate inhibition of all tested microorganism strains, showing higher activity against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).
Antifungal Activity
The synthesis of thieno[2,3-d]pyrimidine derivatives has also been explored for their antifungal activities. Konno et al. (1989) prepared 4-chlorothieno[2,3-d]pyrimidines and evaluated them for antifungal activity against Piricularia oryzae, with preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew determined by pot tests, indicating their potential as antifungal agents (Konno et al., 1989).
Antitumor Activity
The research into the antitumor applications of these compounds has yielded promising results. For instance, derivatives have been synthesized with the intention of exploring their potential as antitumor agents. Grivsky et al. (1980) described the synthesis of a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against the Walker 256 carcinosarcoma in rats, demonstrating the antitumor potential of these compounds (Grivsky et al., 1980).
Mécanisme D'action
Orientations Futures
Future research could focus on the development of new pyrimidines as anti-inflammatory agents. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-10-13-16(25-14(10)15(18)23)20-9-21(17(13)24)8-12(22)19-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,18,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAJUYHYNOFTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Benzylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)
![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)

![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)
![7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5544315.png)
![4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5544319.png)
![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)
![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)

![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)

![N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)
![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)
![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)